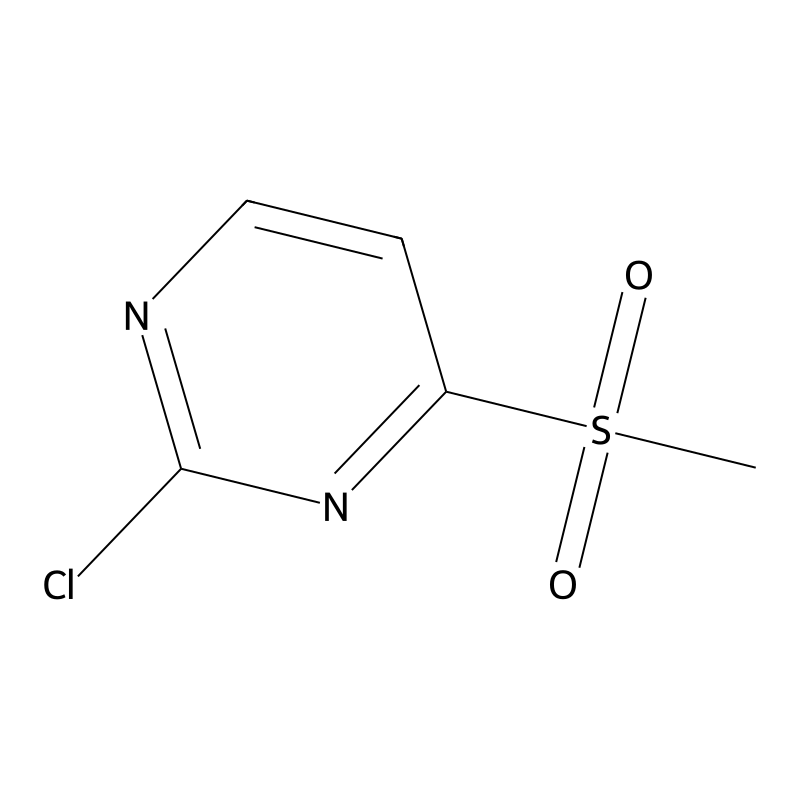

2-Chloro-4-(methylsulfonyl)pyrimidine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

- Availability and Characterization: While commercial suppliers exist for 2-Chloro-4-(methylsulfonyl)pyrimidine [, , ], there is a lack of scientific literature exploring its properties or potential uses.

- Structural Similarity: In the absence of specific research on 2-Chloro-4-(methylsulfonyl)pyrimidine, researchers might explore its structural similarity to other pyrimidine derivatives with known biological activities. This could provide clues for potential research directions.

2-Chloro-4-(methylsulfonyl)pyrimidine is a heterocyclic compound characterized by its pyrimidine ring, which contains a chlorine atom and a methylsulfonyl group. The molecular formula is C₅H₅ClN₂O₂S, and it has a molecular weight of 192.62 g/mol. This compound is of interest in various fields, including pharmaceuticals and agrochemicals, due to its unique structural properties and biological activities.

The chemical behavior of 2-Chloro-4-(methylsulfonyl)pyrimidine can be explored through several reactions:

- Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles, such as amines or thiols, leading to the formation of various derivatives.

- Sulfone Formation: The methylsulfonyl group can participate in reactions that form sulfones or sulfoxides under oxidative conditions.

- Cyclization Reactions: This compound can undergo cyclization to form more complex structures, particularly when reacted with appropriate reagents.

2-Chloro-4-(methylsulfonyl)pyrimidine exhibits notable biological activities, including:

- Antimicrobial Properties: It has been studied for its potential as an antimicrobial agent.

- Antiviral Activity: Research indicates that it may inhibit certain viral infections.

- Enzyme Inhibition: The compound has shown promise in inhibiting specific enzymes that are crucial for various biochemical pathways.

Several synthesis methods have been developed for 2-Chloro-4-(methylsulfonyl)pyrimidine, including:

- Direct Chlorination: Chlorination of 4-(methylsulfonyl)pyrimidine using chlorine gas or chlorinating agents.

- Sulfone Displacement: A method involving the displacement of a sulfone group in related pyrimidines to yield the target compound .

- Multi-step Synthesis: Combining several reactions, such as nucleophilic substitution followed by chlorination, to achieve higher yields and purity.

The applications of 2-Chloro-4-(methylsulfonyl)pyrimidine span various domains:

- Pharmaceutical Industry: Used as an intermediate in the synthesis of antiviral and antibacterial agents.

- Agrochemical Sector: Acts as a precursor in the development of herbicides and pesticides.

- Research: Employed in studies focused on enzyme inhibition and drug development.

Interaction studies have shown that 2-Chloro-4-(methylsulfonyl)pyrimidine interacts with various biological targets:

- Enzymatic Interactions: It has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways.

- Cellular Uptake Studies: Investigations into its permeability through cell membranes reveal potential for drug delivery systems.

Several compounds share structural similarities with 2-Chloro-4-(methylsulfonyl)pyrimidine. Here is a comparison highlighting its uniqueness:

| Compound Name | CAS Number | Similarity Index |

|---|---|---|

| 4-Chloro-2-(methylsulfonyl)pyrimidine | 97229-11-3 | 0.90 |

| 4,6-Dichloro-2-methylsulfonylpyrimidine | 4489-34-3 | 0.87 |

| 6-Chloro-N-methyl-2-(methylsulfonyl)pyrimidin-4-amine | 1353973-60-0 | 0.85 |

| 4-Chloro-6-methyl-2-(methylsulfonyl)pyrimidine | 55329-22-1 | 0.90 |

| 4-Methyl-2-(methylthio)pyrimidine | 61044-96-0 | 0.72 |

The uniqueness of 2-Chloro-4-(methylsulfonyl)pyrimidine lies in its specific combination of functional groups and structural configuration, which contributes to its distinct biological activity and potential applications compared to these similar compounds.